Astromicin

説明

特性

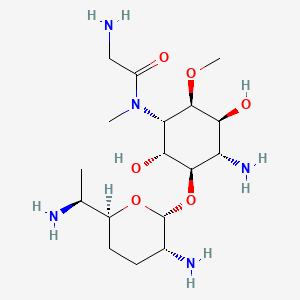

IUPAC Name |

2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDUPMYXGFNAEJ-APGVDKLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72275-67-3 (sulfate[1:2] salt) | |

| Record name | Astromicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022624 | |

| Record name | Astromicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55779-06-1 | |

| Record name | Astromicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55779-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astromicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astromicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTROMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JHD84H15J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Astromicin from Micromonospora olivasterospora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astromicin, also known as fortimicin A, is an aminoglycoside antibiotic with significant activity against a broad spectrum of bacteria. Its discovery from the soil actinomycete Micromonospora olivasterospora marked an important advancement in the field of antimicrobial agents. This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of this compound, tailored for professionals in microbiological research and drug development.

The Producing Microorganism: Micromonospora olivasterospora

Micromonospora olivasterospora is a Gram-positive, aerobic, and spore-forming actinomycete.[1] The type strain, MK-70, was first isolated from a soil sample in Hiroshima, Japan.[2] Members of the genus Micromonospora are well-known producers of various bioactive secondary metabolites, including other aminoglycoside antibiotics like gentamicin.[1] Morphologically, Micromonospora species are characterized by the formation of single spores on their substrate mycelium.[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by a dedicated gene cluster. The biosynthetic pathway of this compound is noted for its unique features, distinguishing it from the synthesis of other aminoglycoside antibiotics.[2]

The core of the this compound molecule is a pseudodisaccharide, and its biosynthesis involves the formation of a 1,4-diaminocyclitol component.[2] Studies utilizing blocked mutants of Micromonospora olivasterospora have been instrumental in elucidating the biosynthetic pathway. These studies have revealed a sequence of modifications including amination, methylation, dehydroxylation, epimerization, and acylation of precursor molecules.[2]

The biosynthetic gene cluster for this compound, often referred to as the 'fms' (fortimicin synthesis) cluster, has been cloned and characterized.[3] Understanding this gene cluster opens avenues for genetic engineering to improve this compound yield and to generate novel analogues through combinatorial biosynthesis.

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level. The 'fms' gene cluster contains regulatory genes that control the expression of the biosynthetic genes. These pathway-specific regulators are often influenced by broader cellular signals, such as nutrient availability and growth phase, which are monitored by pleiotropic regulators. Understanding these regulatory networks is crucial for optimizing this compound production through fermentation.

Experimental Protocols

Fermentation of Micromonospora olivasterospora for this compound Production

Objective: To cultivate Micromonospora olivasterospora under optimal conditions to achieve high yields of this compound.

Materials:

-

Micromonospora olivasterospora strain (e.g., MK-70, ATCC 21819)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (A chemically defined medium or a complex medium)

-

Shake flasks or bioreactor

-

Incubator shaker

Seed Culture Preparation:

-

Aseptically inoculate a loopful of Micromonospora olivasterospora from a slant culture into a flask containing the seed culture medium.

-

Incubate at 28-30°C with agitation (e.g., 200-250 rpm) for 48-72 hours, or until significant growth is observed.

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C with agitation for 5-7 days.

-

Monitor the fermentation by measuring parameters such as pH, biomass, and this compound concentration at regular intervals.

Example Production Medium Composition:

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Soybean Meal | 15.0 |

| Yeast Extract | 2.0 |

| CaCO₃ | 2.0 |

| K₂HPO₄ | 0.5 |

| MgSO₄·7H₂O | 0.5 |

| Adjust pH to 7.0-7.2 before sterilization. |

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth containing this compound

-

Cation-exchange resin (e.g., Amberlite IRC-50)

-

Elution buffers (e.g., acidic and basic solutions)

-

Solvents for extraction and chromatography (e.g., methanol, chloroform)

-

Silica gel for column chromatography

-

Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

Protocol Outline:

-

Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Cation-Exchange Chromatography: Adjust the pH of the supernatant to the optimal binding pH for the chosen cation-exchange resin. Apply the supernatant to the column. Wash the column with deionized water to remove unbound impurities. Elute this compound using an appropriate acidic or basic buffer.

-

Solvent Extraction: The eluate containing this compound can be further purified by solvent extraction to remove nonpolar impurities.

-

Silica Gel Chromatography: The partially purified this compound is then subjected to silica gel column chromatography. A gradient of solvents (e.g., chloroform-methanol-ammonia) is typically used for elution.

-

Crystallization: The fractions containing pure this compound are pooled, concentrated, and crystallized from a suitable solvent system (e.g., methanol-water).

-

Purity Assessment: The purity of the final product is assessed by techniques such as HPLC and mass spectrometry.

Experimental Workflow for this compound Production and Purification

Caption: Workflow for this compound production and purification.

Quantitative Data

This compound Production Yield

The yield of this compound from Micromonospora olivasterospora fermentation can vary significantly depending on the strain, medium composition, and fermentation conditions. While specific industrial production yields are often proprietary, research publications report yields in the range of hundreds of milligrams to several grams per liter. Optimization of the fermentation process is a key area of research to improve the economic feasibility of this compound production.

Table 1: Factors Influencing this compound Yield

| Parameter | Effect on Yield |

| Carbon Source | Type and concentration significantly impact biomass and antibiotic production. |

| Nitrogen Source | Organic nitrogen sources are often preferred for higher yields. |

| Phosphate Levels | Optimal phosphate concentration is crucial; excess can be inhibitory. |

| Trace Elements | Certain metal ions can act as cofactors for biosynthetic enzymes. |

| pH | Maintaining an optimal pH range is critical for cell growth and enzyme activity. |

| Dissolved Oxygen | Adequate aeration is necessary for this aerobic microorganism. |

Antimicrobial Activity of this compound

This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its antimicrobial efficacy.

Table 2: Representative MIC Values for this compound

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.5 - 4 |

| Escherichia coli | 1 - 8 |

| Klebsiella pneumoniae | 1 - 16 |

| Pseudomonas aeruginosa | 2 - 32 |

| Enterococcus faecalis | 8 - 64 |

| Note: MIC values can vary depending on the specific strain and testing methodology. |

Mechanism of Action

As an aminoglycoside, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, causing misreading of the mRNA code and premature termination of protein synthesis. This disruption of essential protein production ultimately leads to bacterial cell death.

Signaling Pathway of Aminoglycoside Action

Caption: Mechanism of action of this compound.

Conclusion

The discovery of this compound from Micromonospora olivasterospora continues to be a significant area of study in the development of antimicrobial agents. A thorough understanding of its producing organism, biosynthetic pathway, and fermentation technology is essential for optimizing its production and for the potential discovery of novel, related compounds. This technical guide provides a foundational overview for researchers and professionals dedicated to advancing the field of antibiotic discovery and development. Further research into the genetic regulation of this compound biosynthesis and the application of synthetic biology approaches holds promise for enhancing its production and therapeutic potential.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Astromicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astromicin, a member of the aminoglycoside family of antibiotics, exerts its potent bactericidal activity by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, from its initial binding to the 30S ribosomal subunit to the subsequent disruption of protein translation. This document details the specific binding sites, the induction of codon misreading, and the inhibition of ribosomal translocation. Furthermore, it presents a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for studying its mechanism, and visual representations of the key pathways and workflows involved.

Introduction

This compound, also known as Fortimicin A, is an aminoglycoside antibiotic derived from Micromonospora olivasterospora. Like other aminoglycosides, its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to cell death. Understanding the precise molecular interactions and the downstream consequences of this compound binding to the ribosome is crucial for optimizing its clinical use, overcoming resistance mechanisms, and guiding the development of novel aminoglycoside derivatives. This guide serves as a technical resource for researchers and professionals in the field of antibacterial drug development, offering a detailed exploration of this compound's mechanism of action.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound's bactericidal effect is a multi-step process that ultimately halts the production of essential proteins in bacteria. The core mechanism can be broken down into three key stages: binding to the 30S ribosomal subunit, induction of codon misreading, and inhibition of translocation.

Binding to the 30S Ribosomal Subunit

The initial and critical step in this compound's mechanism of action is its high-affinity binding to the 30S ribosomal subunit. The primary binding site is located within the 16S ribosomal RNA (rRNA), specifically at the A-site (aminoacyl-tRNA binding site). This interaction is primarily electrostatic, involving the positively charged amino groups of the this compound molecule and the negatively charged phosphate backbone of the rRNA.

Key nucleotides in the 16S rRNA that are crucial for aminoglycoside binding include A1492, A1493, and G1494. The binding of this compound to this site induces a conformational change in the A-site, forcing nucleotides A1492 and A1493 to flip out from their normal position within helix 44 of the 16S rRNA. This conformational switch is a pivotal event that leads to the subsequent disruption of protein synthesis.

Induction of Codon Misreading

The this compound-induced conformational change in the A-site significantly compromises the fidelity of the decoding process. During normal translation, the ribosome ensures that the incoming aminoacyl-tRNA's anticodon correctly matches the mRNA codon in the A-site. However, the flipped-out conformation of A1492 and A1493 in the presence of this compound stabilizes the binding of near-cognate aminoacyl-tRNAs (tRNAs with a single mismatch in their anticodon). This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins. The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect of the antibiotic.

Inhibition of Translocation

In addition to causing misreading, this compound also inhibits the translocation step of elongation. Translocation is the process by which the ribosome moves along the mRNA by one codon, shifting the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA binding site) and the deacylated tRNA from the P-site to the E-site (exit site). The binding of this compound to the A-site can physically obstruct the movement of the tRNAs and the ribosome along the mRNA, thereby stalling protein synthesis. This blockage prevents the synthesis of full-length proteins, further contributing to the antibiotic's lethal effect.

Quantitative Data on this compound Efficacy

The in vitro efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound (Fortimicin A) against a range of clinically relevant Gram-positive and Gram-negative bacteria, as determined by a collaborative in vitro susceptibility study.[1]

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 2747 | 1.0 | >128 |

| Enterococcus faecalis | 1184 | 16 | 64 |

| Escherichia coli | 2854 | 2.0 | 8.0 |

| Klebsiella pneumoniae | 1269 | 2.0 | 8.0 |

| Enterobacter cloacae | 575 | 2.0 | 16 |

| Serratia marcescens | 397 | 1.0 | 4.0 |

| Proteus mirabilis | 557 | 4.0 | 16 |

| Pseudomonas aeruginosa | 1528 | 8.0 | 32 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is adapted from a collaborative study on Fortimicin A susceptibility.[1]

Experimental Protocols

Investigating the mechanism of action of this compound involves a variety of in vitro techniques. Below are detailed methodologies for three key experiments.

In Vitro Transcription/Translation Assay

This assay is used to assess the overall inhibitory effect of this compound on protein synthesis.

Principle: A cell-free system containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein) from a DNA template. The effect of this compound on protein synthesis is quantified by measuring the amount of reporter protein produced.

Protocol:

-

Reaction Mixture Preparation: Prepare a master mix containing a bacterial cell-free extract (e.g., E. coli S30 extract), an amino acid mixture, an energy source (ATP, GTP), and a DNA template encoding a reporter gene under the control of a suitable promoter (e.g., T7 promoter).

-

This compound Addition: Aliquot the master mix into separate reaction tubes. Add varying concentrations of this compound sulfate to the experimental tubes. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Quantification of Reporter Protein:

-

For luciferase, add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

For GFP, measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

-

-

Data Analysis: Plot the reporter signal as a function of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

Toeprinting Assay

This technique is used to map the precise binding site of this compound on the ribosome and to identify ribosome stalling positions on an mRNA template.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template that is being actively translated by ribosomes. When the reverse transcriptase encounters a stalled ribosome, it terminates synthesis, generating a truncated cDNA product called a "toeprint." The size of the toeprint indicates the position of the ribosome on the mRNA.

Protocol:

-

Formation of Translation Complexes: Incubate purified ribosomes, the mRNA template of interest, and initiator tRNA (fMet-tRNAfMet) to form initiation complexes.

-

Addition of this compound and Elongation: Add this compound at various concentrations, followed by the addition of the elongator tRNAs and elongation factors to allow for a limited number of elongation cycles.

-

Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer to a site downstream of the region of interest on the mRNA.

-

Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for cDNA synthesis.

-

Gel Electrophoresis: Denature the samples and separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

-

Analysis: Visualize the cDNA products by autoradiography or fluorescence imaging. The appearance of a specific truncated cDNA band in the presence of this compound indicates a drug-induced ribosome stall at that position. The precise location of the stall can be determined by running a DNA sequencing ladder alongside the toeprinting reactions.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between this compound and its ribosomal target.

Principle: The 16S rRNA A-site is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of this compound to the immobilized RNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

-

Sensor Chip Preparation: Immobilize a biotinylated RNA oligonucleotide corresponding to the bacterial 16S rRNA A-site onto a streptavidin-coated sensor chip.

-

This compound Injection: Prepare a series of dilutions of this compound sulfate in a suitable running buffer.

-

Binding Measurement: Inject the this compound solutions sequentially over the sensor surface at a constant flow rate. The association of this compound with the RNA is monitored in real-time.

-

Dissociation Measurement: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of this compound from the RNA.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a high salt buffer) to remove any remaining bound this compound from the sensor surface.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the Graphviz DOT language, provide visual representations of this compound's mechanism of action and the experimental workflows used to study it.

Caption: Signaling pathway of this compound's mechanism of action.

Caption: Experimental workflow for a toeprinting assay.

References

Astromicin's Interaction with the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astromicin is a potent aminoglycoside antibiotic, a class of antibacterial agents crucial in the treatment of severe infections.[1] These antibiotics exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, aminoglycosides bind to the 30S ribosomal subunit, leading to a cascade of events that disrupt the fidelity of translation and ultimately inhibit bacterial growth.[2][3] This technical guide provides an in-depth exploration of the binding of this compound to the 30S ribosomal subunit, drawing upon the extensive research conducted on aminoglycoside-ribosome interactions. Due to a scarcity of publicly available data specific to this compound, this guide leverages findings from structurally similar and well-characterized aminoglycosides to infer the molecular mechanisms of this compound's action.

This compound: An Overview

This compound, isolated from Micromonospora olivasterospora, is an aminocyclitol glycoside characterized by an epi-purpurosamine disaccharide backbone.[1] Like other aminoglycosides, its polycationic nature at physiological pH is critical for its interaction with the negatively charged ribosomal RNA (rRNA).

The Binding Site of this compound on the 30S Ribosomal Subunit

The primary target of this compound within the bacterial cell is the 30S ribosomal subunit. The binding site is located in the decoding center, specifically at the A-site, which is responsible for ensuring the correct pairing between the mRNA codon and the tRNA anticodon.[2] This interaction is predominantly with the 16S rRNA, a key structural and functional component of the 30S subunit.

The binding pocket for aminoglycosides is a highly conserved region of the 16S rRNA, primarily involving helix 44 (h44). While a crystal structure of this compound bound to the 30S subunit is not publicly available, studies on other aminoglycosides like paromomycin and gentamicin reveal key nucleotide interactions. It is highly probable that this compound engages in similar interactions.

Table 1: Key 16S rRNA Nucleotides in the Aminoglycoside Binding Site

| Nucleotide | Location | Role in Binding |

| A1492 | Helix 44 | Conformational flipping upon antibiotic binding, crucial for misreading. |

| A1493 | Helix 44 | Similar to A1492, undergoes a conformational change that affects decoding fidelity. |

| G1494 | Helix 44 | Forms hydrogen bonds with the antibiotic, stabilizing the complex. |

| A1408 | Helix 44 | A critical contact point for many aminoglycosides. |

| G530 | Helix 18 | Involved in the decoding process and can be influenced by aminoglycoside binding. |

Molecular Consequences of this compound Binding

The binding of this compound to the A-site of the 16S rRNA induces significant functional consequences for the ribosome, primarily leading to:

-

Codon Misreading: this compound binding stabilizes a conformation of the A-site that mimics the state adopted during the recognition of a correct codon-anticodon pair. This leads to the inappropriate acceptance of near-cognate and non-cognate aminoacyl-tRNAs, resulting in the synthesis of non-functional or toxic proteins.

-

Inhibition of Translocation: The presence of this compound in the A-site can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA. This steric hindrance can slow down or completely halt protein synthesis.

Table 2: Quantitative Data on Aminoglycoside Activity (Representative)

| Aminoglycoside | Target Organism | IC50 (Translation Inhibition) | Dissociation Constant (Kd) |

| Kanamycin A | E. coli | ~1.5 µM | ~100 nM |

| Gentamicin C1a | E. coli | ~1 µM | ~50 nM |

| Neomycin B | E. coli | ~0.5 µM | ~20 nM |

Note: This data is for other aminoglycosides and serves as an estimate for the expected potency of this compound.

Experimental Protocols for Studying this compound-Ribosome Binding

Several experimental techniques are employed to characterize the interaction between aminoglycosides and the 30S ribosomal subunit. These methods can be adapted to specifically study this compound.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide high-resolution three-dimensional structures of the this compound-30S subunit complex.

Experimental Workflow for X-ray Crystallography:

Protocol for X-ray Crystallography:

-

Purification of 30S Ribosomal Subunits: Isolate 70S ribosomes from a bacterial culture (e.g., Thermus thermophilus or Escherichia coli) by sucrose gradient centrifugation. Dissociate the 70S ribosomes into 30S and 50S subunits by lowering the Mg²⁺ concentration. Purify the 30S subunits using a further sucrose gradient.

-

Crystallization: Set up crystallization trials for the purified 30S subunits using vapor diffusion (hanging or sitting drop) methods with a range of precipitants and buffer conditions.

-

Soaking: Transfer the grown 30S subunit crystals to a solution containing a saturating concentration of this compound to allow the antibiotic to diffuse into the crystal and bind to the ribosomes.

-

Data Collection: Flash-cool the this compound-soaked crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron source.

-

Structure Determination: Process the diffraction data and determine the structure of the this compound-30S complex using molecular replacement with a known 30S subunit structure as a search model. Refine the atomic coordinates to fit the experimental electron density map.

Fluorescence-Based Binding Assays

These assays utilize fluorescently labeled aminoglycosides or a fluorescent reporter displaced by the antibiotic to determine binding affinity (Kd).

Experimental Workflow for Fluorescence Polarization Assay:

Protocol for Fluorescence Polarization Assay:

-

Synthesis of Fluorescently Labeled this compound: Chemically conjugate a fluorescent dye (e.g., fluorescein or a rhodamine derivative) to this compound. Purify the labeled product by chromatography.

-

Binding Assay: In a multi-well plate, mix a constant concentration of fluorescently labeled this compound with a fixed concentration of purified 30S ribosomal subunits.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells.

-

Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. As unlabeled this compound displaces the labeled compound, the polarization will decrease.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of unlabeled this compound and fit the data to a binding model to determine the dissociation constant (Kd).

Ribosomal Footprinting

This biochemical technique identifies the specific nucleotides of the 16S rRNA that are in close contact with the bound this compound.

Logical Flow of Ribosomal Footprinting:

References

- 1. This compound | C17H35N5O6 | CID 5284517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics [mdpi.com]

Astromicin sulfate chemical structure and properties

Astromicin Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound sulfate is a broad-spectrum aminoglycoside antibiotic effective against a variety of bacterial infections, particularly those caused by Gram-negative bacteria.[1][2][3] Isolated from Micromonospora olivasterospora, it functions by potently inhibiting bacterial protein synthesis.[4][5][6] This document provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sulfate. It includes tabulated quantitative data, generalized experimental protocols for property determination, and detailed visualizations of its molecular action and analytical workflows to support research and development activities.

Chemical Structure and Identification

This compound is an aminoglycoside antibiotic characterized by an epi-purpurosamine disaccharide backbone.[4][5][6] It is administered as the sulfate salt to improve its pharmaceutical properties.

-

IUPAC Name: 2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid[4][5]

-

Synonyms: Fortimicin A sulfate, Abbott-44747, KW-1070 sulfate[4]

-

Parent Compound: this compound (CAS: 55779-06-1)[4][5][7][8]

The structure consists of a central L-chiro-inositol ring modified with amino, methoxy, and aminoacetyl-methylamino groups, and glycosidically linked to a diamino-heptopyranosyl moiety.[5]

Physicochemical Properties

The physicochemical properties of this compound sulfate are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C17H39N5O14S2 or C17H35N5O6 · 2H2SO4 | [4][9][10] |

| Molecular Weight | 601.7 g/mol | [4] |

| Exact Mass | 601.1935 Da | [9] |

| CAS Number | 72275-67-3 | [4][10] |

| Appearance | White or yellowish-white crystalline powder or lumps; odorless. | [3] |

| Melting Point | >200 °C (with decomposition) | [3] |

| Solubility | Very soluble in water; sparingly soluble in ethylene glycol; almost insoluble in methanol, ethanol, or ether. | [3] |

| Optical Rotation | [α]D23 +87.5° (c=0.1 in water) | [3] |

| pKa (Predicted) | 13.16 ± 0.70 | [3] |

Mechanism of Action

This compound sulfate is a bactericidal agent whose primary mechanism involves the potent and irreversible inhibition of bacterial protein synthesis.[1][2] This action is concentration-dependent and targets the bacterial ribosome.

-

Ribosomal Binding: The primary target of this compound sulfate is the 30S subunit of the bacterial ribosome.[1][2][9]

-

Inhibition of Synthesis: By binding to the 30S subunit, the antibiotic interferes with the formation of the initiation complex, blocks the translocation of peptidyl-tRNA, and causes misreading of the mRNA codon.[1]

-

Production of Defective Proteins: This misreading leads to the incorporation of incorrect amino acids, resulting in the synthesis of nonfunctional or toxic peptides.[1]

-

Cell Death: The accumulation of these defective proteins, coupled with the premature termination of translation, disrupts the bacterial cell membrane and other vital cellular processes, ultimately leading to cell death.[1][2]

Experimental Protocols

Detailed, specific experimental protocols for this compound sulfate are typically proprietary or outlined in pharmacopeial monographs. However, this section describes the standard, generalized methodologies used to determine key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound sulfate is added to a known volume of purified water in a sealed, Erlenmeyer flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound sulfate in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

References

- 1. What is the mechanism of this compound sulfate? [synapse.patsnap.com]

- 2. What is this compound sulfate used for? [synapse.patsnap.com]

- 3. This compound SULPHATE [chembk.com]

- 4. This compound Sulfate | C17H39N5O14S2 | CID 72734319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C17H35N5O6 | CID 5284517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. qeios.com [qeios.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. KEGG DRUG: this compound sulfate [genome.jp]

- 10. This compound sulfate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

The Astromicin Biosynthesis Pathway in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astromicin, also known as fortimicin A, is a pseudodisaccharide aminoglycoside antibiotic produced by the actinomycete Micromonospora olivasterospora. It exhibits a broad spectrum of activity against various bacteria and is notable for its resistance to many common aminoglycoside-modifying enzymes. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, the genetic architecture of its biosynthetic gene cluster (BGC), and the experimental methodologies employed to elucidate its formation. Quantitative data on production and analysis are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.

The this compound (Fortimicin A) Biosynthetic Pathway

The biosynthesis of this compound is a complex enzymatic process that begins with central carbon metabolism and proceeds through a series of modifications to construct the final antibiotic. The pathway has been primarily elucidated through bioconversion experiments with blocked mutants of M. olivasterospora and the cloning and characterization of the fortimicin biosynthesis (fms) gene cluster.[1][2]

The core structure of this compound consists of a unique aminocyclitol, fortamine, linked to a 6-epi-purpurosamine derivative. The proposed pathway involves several key stages:

-

Fortamine Moiety Biosynthesis: This branch of the pathway is responsible for creating the central aminocyclitol ring.

-

Aminosugar Moiety Biosynthesis: This involves the synthesis of the purpurosamine-like sugar component.

-

Glycosylation and Tailoring Steps: The two moieties are joined, followed by a series of post-glycosylation modifications, including acylation and methylation, to yield the mature this compound molecule.[1]

Precursor feeding studies have identified several key intermediates, confirming the stepwise nature of the pathway.[1][3] Glycine and methionine have been shown to be precursors, incorporated to form the glycyl side chain and the N-methyl and O-methyl groups, respectively.[1]

The Fortimicin Biosynthetic Gene Cluster (fms)

The genes responsible for this compound biosynthesis are organized into a contiguous cluster in the M. olivasterospora genome, designated the fms (fortimicin synthesis) cluster.[2] The complete gene cluster has been sequenced and is available in the NCBI GenBank database under accession number AJ628421.[4] Cloning and complementation of non-producing mutants have allowed for the functional assignment of several genes within the cluster.[1] The cluster contains genes encoding enzymes for aminocyclitol formation, glycosyltransferases, aminotransferases, methyltransferases, and a glycyltransferase, consistent with the proposed biosynthetic pathway.

| Gene (Locus Tag) | Proposed Function in this compound Biosynthesis | Homology/Enzyme Class |

| fms1 | N-acetyltransferase (Resistance) | Acetyltransferase |

| fms2 | Glycosyltransferase | Glycosyltransferase |

| fms5 | Acyl-CoA synthetase | Ligase |

| fms6 | N-methyltransferase | Methyltransferase |

| fms7 | Acyl carrier protein | ACP |

| fms8 | Dehydrogenase | Oxidoreductase |

| fms9 | Aminotransferase | Transaminase |

| fms10 | Dehydrogenase | Oxidoreductase |

| fms11 | 2-deoxy-scyllo-inosose synthase | Sugar synthase |

| fms12 | L-glutamine:scyllo-inosose aminotransferase | Transaminase |

| fms13 | Dehydrogenase | Oxidoreductase |

| fms14 | N-methyltransferase | Methyltransferase |

| fms16 | ABC transporter (Export) | Transporter |

| fms17 | Transcriptional regulator | Regulatory |

| fms18 | Glycyltransferase | Acyltransferase |

Table 1: Key genes within the fortimicin (fms) biosynthetic gene cluster and their putative functions based on homology and experimental evidence.[1][2]

Quantitative Data

While extensive data on absolute production titers are not widely published, studies on fermentation optimization and analytical method validation provide valuable quantitative insights.

Fermentation Optimization

Optimization of fermentation conditions is critical for enhancing this compound yield. A D-optimal quadratic model was used to predict an optimal medium composition, which resulted in a significant increase in production.[5] Studies on chemically defined media have identified key nutritional factors that stimulate biosynthesis.[6]

| Parameter | Condition / Component | Observed Effect on Fortimicin A Production | Reference |

| Optimization | D-optimal design model | 10.5-fold increase in production vs. un-optimized media | [5] |

| Carbon Source | Soluble Starch | Best carbon source for production | [6] |

| Nitrogen Source | NH₄Cl, NH₄NO₃ | Suitable for both growth and production | [6] |

| Amino Acids | L-Asparagine, L-Aspartic Acid, L-Glutamic Acid | Stimulatory effect on production | [6] |

| L-Serine | Stimulatory effect on production only | [6] | |

| Trace Elements | Cobalt (Co²⁺), Nickel (Ni²⁺) | Marked stimulatory effect | [6] |

| Vitamins | Vitamin B12 | Marked stimulatory effect | [6] |

Table 2: Summary of factors influencing fortimicin A production by M. olivasterospora.

Analytical Performance

Accurate quantification of this compound and its biosynthetic intermediates is essential for pathway analysis. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.

| Parameter | Value | Method | Reference |

| Limit of Quantification (LOQ) | ~1.6 ng/mL | HPLC-ESI-Ion Trap-MS/MS | [7][8] |

| Average Recovery Rate | 93.6% | Solid-Phase Extraction (SPE) | [7][8] |

| Intra-day Precision | < 5% | HPLC-ESI-Ion Trap-MS/MS | [7][8] |

| Inter-day Precision | < 5% | HPLC-ESI-Ion Trap-MS/MS | [7][8] |

| Accuracy | 87.1% to 94.2% | HPLC-ESI-Ion Trap-MS/MS | [7][8] |

Table 3: Performance metrics for the quantitative analysis of fortimicin A.

Experimental Protocols

Elucidating the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Cloning by Complementation of Blocked Mutants

This protocol describes the shotgun cloning of fms genes to restore this compound production in non-producing mutants of M. olivasterospora.[1]

References

- 1. Self cloning in Micromonospora olivasterospora of fms genes for fortimicin A (this compound) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Common biosynthetic feature of fortimicin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Response Surface D-Optimal Design for Optimizing Fortimicins Production by Micromonospora olivasterospora and New Synergistic Fortimicin-A-Antibiotic Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fortimicin A production by Micromonospora olivoasterospora in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Characterization of fortimicin aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Astromicin's Activity Against Gram-Negative Bacteria: A Technical Guide

FOR IMMEDIATE RELEASE

Astromicin (Fortimicin A), an aminoglycoside antibiotic, demonstrates a broad spectrum of in vitro activity against a variety of clinically significant Gram-negative bacteria. This technical guide provides an in-depth overview of its efficacy, mechanism of action, and the methodologies used to evaluate its antibacterial properties, intended for researchers, scientists, and drug development professionals.

This compound, also known as Fortimicin A, is a pseudodisaccharide aminoglycoside antibiotic.[1] Like other aminoglycosides, it exhibits bactericidal activity, meaning it directly kills bacteria.[2][3] Its effectiveness is particularly noted against members of the Enterobacteriaceae family and it shows synergistic activity when combined with β-lactam antibiotics against Pseudomonas aeruginosa.[2][4]

Mechanism of Action

The primary mechanism of action for this compound, characteristic of aminoglycoside antibiotics, is the inhibition of bacterial protein synthesis.[3][5] The antibiotic binds to the 30S subunit of the bacterial ribosome.[5] This binding interferes with the initiation complex, causes misreading of the mRNA, and ultimately leads to the production of non-functional proteins, which is lethal to the bacterium.[3]

Caption: Conceptual overview of this compound's mechanism of action.

In Vitro Spectrum of Activity

This compound has demonstrated considerable in vitro activity against a wide array of Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various species, compiled from multiple studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[6]

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 1.6 | 3.1 |

| Klebsiella pneumoniae | 1.6 | 6.2 |

| Enterobacter cloacae | 1.6 | 6.2 |

| Serratia marcescens | 0.8 | 3.1 |

| Proteus mirabilis | 3.1 | 6.2 |

| Providencia stuartii | 1.6 | 3.1 |

| Citrobacter freundii | 3.1 | 12.5 |

| Pseudomonas aeruginosa | >50 | >50 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from studies utilizing agar dilution or broth microdilution methods.[1][2][7] While generally potent against Enterobacteriaceae, this compound shows weaker activity against Pseudomonas aeruginosa.[1][2] However, its efficacy against multidrug-resistant (MDR) P. aeruginosa is significantly enhanced when used in combination with β-lactam antibiotics such as meropenem, ceftazidime, and aztreonam.[4]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against Gram-negative bacteria is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The most common techniques are broth microdilution and agar dilution.[8][9][10]

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[10] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits this growth.[11]

Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.[12] The surface of each plate is inoculated with a standardized suspension of the test bacteria. After an incubation period, the plates are observed for bacterial growth, and the MIC is determined as the lowest drug concentration that prevents growth.[12]

References

- 1. Antibacterial activity of fortimicin A compared with those of five other aminoglycosides, and factors affecting susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of fortimicin antibiotic combinations against MDR Pseudomonas aeruginosa and resistome analysis of a whole genome sequenced pan-drug resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. idexx.com [idexx.com]

- 7. Fortimicin A: collaborative in vitro susceptibility. Comparison with amikacin and gentamicin against 11,840 clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. biomerieux.com [biomerieux.com]

- 12. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Clinical Gate [clinicalgate.com]

Fortimicin A (Astromicin): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

Fortimicin A, also known under the name Astromicin, is an aminoglycoside antibiotic. The fundamental molecular identity of this compound is captured by its chemical formula.

The molecular formula for Fortimicin A is C₁₇H₃₅N₅O₆ [1][2][3][4]. This formula delineates the precise count of constituent atoms within a single molecule of the antibiotic.

Physicochemical and Biological Data Summary

A comprehensive understanding of Fortimicin A necessitates an examination of its key quantitative properties. These data points are crucial for researchers engaged in drug development and various experimental contexts.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₅N₅O₆ | [1][2][3][4] |

| Molecular Weight | 405.49 g/mol | [1][2][5] |

| CAS Registry Number | 55779-06-1 | [2][5] |

| Melting Point | >200°C (decomposes) | [5][6] |

| Appearance | White amorphous powder | [3][5] |

| Solubility | Soluble in water and lower alcohols; Insoluble in organic solvents | [5] |

| Optical Rotation | [α]D²⁵ +87.5° (c = 0.1 in water) | [5] |

Experimental Protocols

The isolation and characterization of Fortimicin A involve a series of well-defined experimental procedures. The following outlines a general methodology based on established protocols for aminoglycoside antibiotics produced by Micromonospora species.

1. Fermentation and Isolation:

-

Producing Organism: Fortimicin A is produced by the fermentation of Micromonospora olivasterospora[1][5].

-

Fermentation: The microorganism is cultured in a suitable nutrient medium under controlled conditions of aeration, agitation, temperature, and pH to optimize the production of the antibiotic.

-

Isolation from Fermentation Broth:

-

The fermentation broth is first clarified by filtration or centrifugation to remove the microbial cells.

-

The clarified broth is then subjected to cation-exchange chromatography. Being a basic compound, Fortimicin A binds to the acidic resin.

-

The resin is washed to remove impurities.

-

Elution is performed using a basic solution, such as aqueous ammonia or a buffer with an increasing pH gradient.

-

The fractions containing Fortimicin A are collected.

-

2. Purification:

-

Carbon Chromatography: The crude extract is further purified by chromatography on a carbon column.

-

Silica Gel Chromatography: Additional purification can be achieved using silica gel chromatography with a suitable solvent system.

-

Recrystallization: The purified Fortimicin A can be obtained as a white amorphous powder through techniques such as lyophilization or precipitation from a concentrated aqueous solution by the addition of a water-miscible organic solvent.

3. Characterization:

-

Chromatographic Analysis: The purity of the isolated Fortimicin A is assessed using techniques like paper chromatography and thin-layer chromatography (TLC) on silica gel and carbon[3].

-

Spectroscopic Analysis: The chemical structure is confirmed using various spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

-

-

Acid Hydrolysis: Acid hydrolysis of Fortimicin A can be performed to identify its constituent components. For instance, the presence of a glycine moiety in Fortimicin A can be confirmed by this method[3].

Mechanism of Action: A Logical Workflow

The antibacterial activity of Fortimicin A, as with other aminoglycosides, is primarily achieved through the inhibition of protein synthesis in susceptible bacteria. The following diagram illustrates the logical workflow of this mechanism.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound | C17H35N5O6 | CID 5284517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fortimicins A and B, new aminoglycoside antibiotics. II. Isolation, physico-chemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Fortimicins [drugfuture.com]

- 6. FORTIMICIN | CAS#:55779-06-1 | Chemsrc [chemsrc.com]

Astromicin's Assault on Bacterial Protein Synthesis: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the mode of action of Astromicin, an aminoglycoside antibiotic, on bacterial protein synthesis. The document delves into the molecular interactions, the resulting cellular consequences, and the experimental methodologies used to elucidate these mechanisms.

Executive Summary

This compound exerts its bactericidal effects by targeting the bacterial ribosome, the essential machinery for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, inducing conformational changes that disrupt the fidelity and efficiency of translation. This interference leads to the production of non-functional and toxic proteins, ultimately resulting in bacterial cell death. This guide will detail the specific binding site, the mechanisms of inhibition, and provide protocols for key experimental techniques used to study these interactions.

Mechanism of Action: A Multi-pronged Attack

This compound, like other aminoglycosides, disrupts bacterial protein synthesis through a series of interconnected events that compromise the accuracy and progression of translation.

Binding to the 30S Ribosomal Subunit

The primary target of this compound is the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. This compound binds with high affinity to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, known as the A-site. This binding is a critical first step in its antibacterial action.

Disruption of Translational Fidelity: The Misreading Effect

Upon binding to the A-site, this compound induces a conformational change in the 16S rRNA. This altered conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound, even when an incorrect (non-cognate or near-cognate) tRNA is present. This leads to the erroneous incorporation of amino acids into the growing polypeptide chain, a phenomenon known as mRNA misreading .

The Pharmacokinetics of Astromicin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astromicin, an aminoglycoside antibiotic also known as Fortimicin A, is a potent bactericidal agent effective against a range of severe bacterial infections.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the drug. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound sulfate, synthesizing available data to inform research and development. Due to the limited availability of extensive clinical pharmacokinetic data for this compound, this guide supplements specific findings with established principles for the aminoglycoside class of antibiotics.

Pharmacokinetic Profile

The movement and fate of this compound sulfate in the body are characterized by its route of administration, distribution to various tissues, metabolic pathways, and eventual elimination.

Absorption

This compound sulfate is administered parenterally, primarily through intravenous (IV) infusion or intramuscular (IM) injection, to ensure systemic availability.[1]

-

Intravenous Administration: Following a one-hour intravenous drip infusion of 200 mg of this compound in thoracotomized patients, the average peak serum concentration (Cmax) was observed to be 11.2 µg/mL one hour after the start of the administration.

-

Intramuscular Administration: While clinical studies have documented the use of intramuscular Fortimicin (this compound), specific pharmacokinetic parameters such as bioavailability, Cmax, and time to peak concentration (Tmax) in humans are not extensively reported in the available literature. Generally, for aminoglycosides administered intramuscularly, peak serum concentrations are achieved within 30 to 90 minutes.

Distribution

This compound exhibits significant distribution into various body tissues, a characteristic feature of aminoglycoside antibiotics.

-

Tissue Penetration: Studies in patients undergoing thoracotomy have demonstrated the penetration of this compound into lung and bronchiolar tissues. Following a 200 mg intravenous drip infusion, the average this compound concentration in lung tissue reached a maximum of 7.7 µg/mL two hours after the start of the administration, representing 27.7% to 68.8% of the peak serum level. Bronchiolar concentrations were found to be between 33.0% and 72.3% of the peak serum level.

Metabolism

Aminoglycosides, including this compound, are generally not significantly metabolized in the body. They are typically excreted from the body in their unchanged, active form.

Excretion

The primary route of elimination for this compound is renal excretion.

-

Renal Clearance: Aminoglycosides are cleared from the body by the kidneys through glomerular filtration.

-

Half-Life: In a clinical trial with thoracotomized patients, the elimination half-life of this compound in the beta phase was determined to be 2.90 hours following intravenous administration.

Data Presentation

The following tables summarize the available quantitative pharmacokinetic data for this compound sulfate.

| Parameter | Value | Route of Administration | Population |

| Peak Serum Concentration (Cmax) | 11.2 µg/mL | 200 mg IV drip (1 hour) | Thoracotomized patients |

| Time to Peak Concentration (Tmax) | 1 hour | 200 mg IV drip (1 hour) | Thoracotomized patients |

| Elimination Half-Life (t½) | 2.90 hours | 200 mg IV drip (1 hour) | Thoracotomized patients |

| Lung Tissue Concentration (Cmax) | 7.7 µg/mL | 200 mg IV drip (1 hour) | Thoracotomized patients |

| Bronchiolar Tissue Concentration | 33.0 - 72.3% of Cmax | 200 mg IV drip (1 hour) | Thoracotomized patients |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound sulfate are not extensively published. However, a general methodology for a clinical pharmacokinetic study of an aminoglycoside can be outlined as follows.

General Protocol for a Human Pharmacokinetic Study of an Aminoglycoside

-

Study Design: A prospective, open-label study is conducted in healthy adult volunteers or a specific patient population.

-

Drug Administration: A single dose of the aminoglycoside is administered either as a short-term intravenous infusion (e.g., over 30-60 minutes) or as an intramuscular injection.

-

Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.

-

-

Sample Processing:

-

Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.

-

The volume of each urine collection is recorded, and an aliquot is stored frozen.

-

-

Analytical Method: The concentration of the aminoglycoside in plasma/serum and urine samples is determined using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common method for the quantification of antibiotics.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for drug quantification.

-

Microbiological Assay: This method relies on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism.

-

-

Pharmacokinetic Analysis: The plasma/serum concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:

-

Peak plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Volume of distribution (Vd)

-

Total body clearance (CL)

-

Renal clearance (CLr)

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to Astromicin Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the macrolide antibiotic astromicin (azithromycin). It details the byproducts formed under various stress conditions, offering valuable insights for formulation development, stability studies, and analytical method development. The information presented is compiled from a thorough review of scientific literature and is intended for professionals in the pharmaceutical sciences.

Introduction

This compound, a widely used azalide antibiotic, is known for its stability in acidic environments compared to erythromycin. However, it is susceptible to degradation under other conditions, including alkaline, oxidative, photolytic, and thermal stress. Understanding the degradation pathways and the resulting byproducts is crucial for ensuring the safety, efficacy, and quality of this compound-containing drug products. This guide outlines the major degradation routes and provides detailed experimental protocols for their investigation.

This compound Degradation Pathways

This compound degradation primarily occurs through hydrolysis, oxidation, and photodegradation. These pathways lead to the formation of various byproducts, some of which have been identified and characterized.

Hydrolytic Degradation

Hydrolysis of this compound is pH-dependent. In acidic and alkaline solutions, the lactone ring can be cleaved, and the cladinose sugar can be lost.

-

Acidic Hydrolysis : Under acidic conditions, a major degradation product is desosaminylazithromycin , which results from the hydrolytic loss of the cladinose sugar. Further degradation can lead to the opening of the macrocyclic lactone ring. Studies have shown that this compound degrades by approximately 90% within 10 minutes in 0.1 M and 0.05 M phosphoric acid at 37°C.

-

Alkaline Hydrolysis : In alkaline media, saponification of the lactone bond can occur. Two notable degradation products resulting from the opening of the macrocyclic lactone ring have been identified in buffered solutions with pH moving towards 7.2.

Oxidative Degradation

This compound is susceptible to oxidation, leading to the formation of N-oxides. The primary byproduct identified under oxidative stress is azithromycin N-oxide .

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of this compound. Photodegradation can involve the cleavage of the amino sugars from the lactone ring and further degradation of the lactone ring itself. Five degradation products have been identified during the photocatalytic degradation of this compound.

Quantitative Data on this compound Degradation

The following table summarizes the quantitative data from forced degradation studies of this compound under various stress conditions.

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 1 M HCl | 24 hours | Room Temperature | 13.2 | |

| 0.1 M H₃PO₄ | 10 minutes | 37°C | ~90 | ||

| 0.05 M H₃PO₄ | 10 minutes | 37°C | ~90 | ||

| Alkaline Hydrolysis | 1 M NaOH | 24 hours | Room Temperature | 5.99 | |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | 5.01 | |

| 0.0005% v/v H₂O₂ | Not specified | 37°C | Significant | ||

| Thermal Degradation | Dry Heat | 2 hours | 80°C | 0 | |

| Photodegradation | UV light (254 nm) | 24 hours | Room Temperature | 0.37 | |

| UV-C (254/185 nm) | 30 minutes | Not specified | 100 |

Identified Degradation Byproducts

Several degradation byproducts of this compound have been identified and characterized using techniques such as HPLC-MS and NMR spectroscopy.

| Degradation Pathway | Byproduct Name | Molecular Formula | m/z | Identification Method | Reference |

| Hydrolysis (Acidic) | Desosaminylazithromycin | C₂₉H₅₆N₂O₉ | 592.4 | HPLC-MS, NMR | |

| Hydrolysis (Alkaline) | Lactone Ring Opened Product 1 | Not specified | Not specified | HPLC-MS, NMR | |

| Hydrolysis (Alkaline) | Lactone Ring Opened Product 2 | Not specified | Not specified | HPLC-MS, NMR | |

| Oxidation | Azithromycin N-oxide | C₃₈H₇₂N₂O₁₃ | 764.5 | HPLC-MS | |

| Photodegradation | DP1 | C₁₉H₃₅NO₇ | 389 | HPLC-MS/MS | |

| Photodegradation | DP2 | C₂₁H₃₉NO₈ | 433 | HPLC-MS/MS | |

| Photodegradation | DP3 | C₂₁H₃₇NO₅ | 383 | HPLC-MS/MS | |

| Photodegradation | DP4 | C₂₉H₅₄N₂O₉ | 590 | HPLC-MS/MS | |

| Photodegradation | DP5 | C₃₀H₅₆N₂O₉ | 592 | HPLC-MS/MS |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound degradation.

Forced Degradation Studies

Objective: To induce and study the degradation of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks

-

Pipettes

-

pH meter

-

Water bath

-

UV chamber

Protocol for Acid Hydrolysis:

-

Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution.

-

Transfer an aliquot of the stock solution into a volumetric flask.

-

Add 1 M HCl to the flask and dilute to the mark with a mixture of methanol and water.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 1 M NaOH.

-

Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

Protocol for Alkaline Hydrolysis:

-

Follow steps 1 and 2 from the acid hydrolysis protocol.

-

Add 1 M NaOH to the flask and dilute to the mark with a mixture of methanol and water.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 1 M HCl.

-

Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

Protocol for Oxidative Degradation:

-

Follow steps 1 and 2 from the acid hydrolysis protocol.

-

Add 3% H₂O₂ to the flask and dilute to the mark with a mixture of methanol and water.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

Protocol for Thermal Degradation:

-

Accurately weigh a known amount of this compound powder into a petri dish.

-

Place the petri dish in a hot air oven maintained at 80°C for 2 hours.

-

After the specified time, remove the sample and allow it to cool to room temperature.

-

Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

Protocol for Photodegradation:

-

Prepare a solution of this compound in a suitable solvent.

-

Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.

-

A control sample should be kept in the dark under the same conditions.

-

After the exposure period, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

HPLC Analysis of Degradation Products

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate, pH 6.8) in a ratio of 82:18 (v/v).

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 60°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and determine the peak areas for this compound and its degradation products.

-

Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples with that of the unstressed (control) sample.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of this compound.

Caption: Major degradation pathways of this compound.

Caption: Hydrolytic degradation pathways of this compound.

Caption: General experimental workflow for this compound degradation studies.

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Astromicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astromicin sulfate is a potent aminoglycoside antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] It is particularly effective against Gram-negative bacteria and also demonstrates efficacy against certain Gram-positive strains.[1] this compound sulfate exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and ultimately leads to bacterial cell death.[1] These application notes provide detailed protocols for the preparation and use of this compound sulfate in a range of common in vitro assays to evaluate its antimicrobial properties.

Physicochemical Properties of this compound Sulfate

A summary of the key physicochemical properties of this compound sulfate is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the behavior of the compound in experimental settings.

| Property | Value |

| Molecular Formula | C₁₇H₃₅N₅O₆·2H₂SO₄ |

| Molecular Weight | 601.65 g/mol |

| Appearance | White to light yellowish-white powder or masses |

| Solubility | Very soluble in water; Sparingly soluble in ethylene glycol; Practically insoluble in methanol, ethanol, and diethyl ether |

(Data sourced from the Japanese Pharmacopoeia)[2]

Preparation of this compound Sulfate Stock Solution

Proper preparation of a sterile, accurate stock solution is the first critical step for any in vitro assay.

Materials:

-

This compound sulfate powder

-

Sterile, deionized, or distilled water (for microbiology)

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Sterile 0.22 µm syringe filter

Protocol:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Weigh the desired amount of this compound sulfate powder using a calibrated analytical balance in a sterile environment (e.g., a biological safety cabinet).

-

To prepare a 10 mg/mL (10,000 µg/mL) stock solution, dissolve the weighed this compound sulfate in sterile water. For example, dissolve 100 mg of this compound sulfate in 10 mL of sterile water.

-

Ensure complete dissolution by vortexing or gentle agitation.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the stock solution aliquots at -20°C. The stability of the stock solution under these conditions should be validated internally; however, similar aminoglycoside solutions are generally stable for several months.

Key Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the antimicrobial activity of this compound sulfate.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound sulfate stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

Protocol:

-

Prepare the bacterial inoculum:

-

From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

-

-

Prepare serial dilutions of this compound sulfate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-